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molecular formula C16H20ClN3O2 B8148039 Tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate

Tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate

Cat. No. B8148039
M. Wt: 321.80 g/mol
InChI Key: FDIAGJYFYXUVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07928105B2

Procedure details

Tert-Butyl piperazine-1-carboxylate (0.931 g, 5 mmol) and 3-chloro-4-fluorobenzonitrile (0.785 g, 5.00 mmol) were combined, K2CO3 (0.898 g, 6.50 mmol) was added and the reaction mixture was stirred at 90° C. for 1d. The mixture was triturated with ethyl acetate (3×5 mL) and the combined organic extracts were filtered. This was concentrated down to about 5-10 mL and subjected to flash column chromatograhy on silica gel (120 g SiO2, hexanes:ethyl acetate 1:0 to 4:1) to afford tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate (1.264 g, 3.93 mmol, 79% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 1.42 (s, 9H) 3.00-3.09 (m, 4H) 3.42-3.53 (m, 4H) 7.25 (d, J=8.59 Hz, 1H) 7.77 (dd, J=8.34, 2.02 Hz, 1H) 7.97 (d, J=2.02 Hz, 1H); [M+H] calc'd for C16H20ClN3O2, 322; found, 322.
Quantity
0.931 g
Type
reactant
Reaction Step One
Quantity
0.785 g
Type
reactant
Reaction Step Two
Name
Quantity
0.898 g
Type
reactant
Reaction Step Three
[Compound]
Name
1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][C:22]=1F)[C:18]#[N:19].C([O-])([O-])=O.[K+].[K+]>>[Cl:14][C:15]1[CH:16]=[C:17]([C:18]#[N:19])[CH:20]=[CH:21][C:22]=1[N:4]1[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.931 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0.785 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1F
Step Three
Name
Quantity
0.898 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
1d
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was triturated with ethyl acetate (3×5 mL)
FILTRATION
Type
FILTRATION
Details
the combined organic extracts were filtered
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated down to about 5-10 mL

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C#N)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.93 mmol
AMOUNT: MASS 1.264 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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